1-Ethyl-1,4-diazepan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,4-diazepan-2-one hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-ethyl-1,4-diazepan-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization to form the diazepane ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial production methods often employ continuous flow chemistry techniques to ensure high yield and purity. These methods involve the use of microreactors and controlled reaction conditions to optimize the synthesis process .
Chemical Reactions Analysis
1-Ethyl-1,4-diazepan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-1,4-diazepan-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-ethyl-1,4-diazepan-2-one hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to its potential effects on the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence the GABAergic system, similar to other diazepane derivatives .
Comparison with Similar Compounds
1-Ethyl-1,4-diazepan-2-one hydrochloride can be compared with other similar compounds, such as:
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Fludiazepam: Another benzodiazepine with similar pharmacological effects.
Nordazepam: A metabolite of diazepam with anxiolytic properties.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties compared to other diazepane derivatives .
Properties
IUPAC Name |
1-ethyl-1,4-diazepan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-9-5-3-4-8-6-7(9)10;/h8H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNVGUVNHRXWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNCC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.